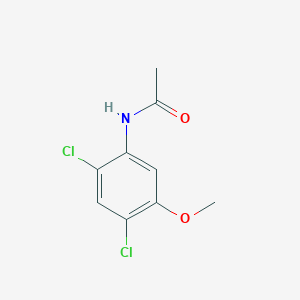

N-(2,4-Dichloro-5-methoxyphenyl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2,4-dichloro-5-methoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2NO2/c1-5(13)12-8-4-9(14-2)7(11)3-6(8)10/h3-4H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTRIHOCZGTYVOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1Cl)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80561982 | |

| Record name | N-(2,4-Dichloro-5-methoxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80561982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65182-98-1 | |

| Record name | N-(2,4-Dichloro-5-methoxyphenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65182-98-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2,4-Dichloro-5-methoxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80561982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetamide, N-(2,4-dichloro-5-methoxyphenyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(2,4-Dichloro-5-methoxyphenyl)acetamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P98Z4RSG5D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to N-(2,4-Dichloro-5-methoxyphenyl)acetamide: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2,4-Dichloro-5-methoxyphenyl)acetamide, a halogenated aromatic amide, is a compound of significant interest in the field of pharmaceutical sciences. Primarily recognized as a process impurity in the synthesis of the tyrosine kinase inhibitor Bosutinib, its chemical characteristics and synthesis pathways are of paramount importance for quality control and drug safety in pharmaceutical development.[1] This guide provides a comprehensive overview of the chemical properties, a detailed synthesis protocol, and a discussion of the potential applications and biological relevance of this compound.

Chemical and Physical Properties

This compound is a white to off-white solid. Its core structure consists of a dichlorinated methoxy-substituted phenyl ring attached to an acetamide group. This substitution pattern significantly influences its chemical reactivity and physical properties.

Structure and Identification

The chemical structure of this compound is depicted below:

Figure 1: Chemical Structure of this compound.

A summary of its key identifiers and computed physicochemical properties is provided in the table below.

| Property | Value | Source |

| CAS Number | 65182-98-1 | [2] |

| Molecular Formula | C₉H₉Cl₂NO₂ | [2] |

| Molecular Weight | 234.08 g/mol | [2] |

| IUPAC Name | This compound | |

| XLogP3 | 2.5 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 2 | [1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-acetylation of its corresponding aniline precursor, 2,4-dichloro-5-methoxyaniline. This reaction is a standard transformation in organic chemistry, and various acetylating agents can be employed.

Proposed Synthesis Workflow

The following diagram illustrates a plausible and commonly used laboratory-scale synthesis route.

Figure 2: Proposed Synthesis Workflow for this compound.

Detailed Experimental Protocol (Proposed)

This protocol is a generalized procedure based on standard acetylation methods for anilines.[3][4]

Materials:

-

2,4-Dichloro-5-methoxyaniline

-

Acetic anhydride

-

Glacial acetic acid (as solvent)

-

Ice-cold water

-

Ethanol (for recrystallization)

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Stirring and heating apparatus

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 2,4-dichloro-5-methoxyaniline in a minimal amount of glacial acetic acid.

-

Acetylation: To the stirred solution, slowly add a stoichiometric equivalent of acetic anhydride. An exothermic reaction may be observed.

-

Reaction: Heat the reaction mixture to a gentle reflux for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker of ice-cold water with stirring to precipitate the crude product.

-

Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water to remove any residual acid.

-

Purification: Recrystallize the crude solid from a suitable solvent, such as aqueous ethanol, to yield the purified this compound.

-

Drying: Dry the purified product under vacuum.

Causality in Experimental Choices:

-

Acetic Anhydride: This is a common and effective acetylating agent that is relatively easy to handle. The byproduct, acetic acid, is the same as the solvent, simplifying the reaction mixture.

-

Glacial Acetic Acid as Solvent: It is an excellent solvent for both the starting aniline and the acetylating agent, and it can also act as a catalyst for the reaction.

-

Ice-Cold Water Precipitation: The product is significantly less soluble in cold water than in the acetic acid reaction mixture, leading to efficient precipitation and separation from the solvent and water-soluble byproducts.

-

Recrystallization: This is a standard purification technique for solid organic compounds to remove impurities and obtain a crystalline product with high purity.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, the acetyl methyl protons, and the amide N-H proton. The aromatic protons will likely appear as singlets or doublets in the downfield region, while the methoxy and acetyl protons will be singlets in the upfield region. The amide proton will appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the aromatic carbons, the carbonyl carbon of the acetamide group, the methoxy carbon, and the acetyl methyl carbon.

-

IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the amide, the C=O stretching of the amide (Amide I band), and the N-H bending (Amide II band). Aromatic C-H and C-C stretching vibrations, as well as C-O and C-Cl stretching bands, are also expected.

Applications and Biological Relevance

The primary documented relevance of this compound is as a process-related impurity in the manufacturing of Bosutinib.[1] In this context, its synthesis, detection, and control are critical for ensuring the quality and safety of the final active pharmaceutical ingredient (API).

While there is limited information on the specific biological activities of this compound itself, the broader class of N-arylacetamides has been explored for various therapeutic applications, including as intermediates for medicinal and agrochemical compounds. The structural motifs present in this molecule, such as the dichlorinated phenyl ring, are found in numerous biologically active compounds.

Safety and Handling

Specific safety data for this compound is not extensively documented. However, based on the safety profiles of structurally similar anilines and acetamides, the following precautions are recommended:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.[5]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[6][7] Avoid contact with skin and eyes.[5]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[5]

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a chemical compound of importance primarily in the context of pharmaceutical manufacturing, specifically as an impurity in the synthesis of Bosutinib. While detailed experimental data on its physicochemical properties and biological activity are scarce, its synthesis via the acetylation of 2,4-dichloro-5-methoxyaniline is a straightforward chemical transformation. Further research into the properties and potential applications of this and related compounds could be a valuable endeavor for medicinal and materials chemists.

References

- WO 2019/186429 A1 - An improved process for the preparation of bosutinib and its intermediates.

- Arora, P., et al. (2010). Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. Asian Journal of Chemistry, 22(2), 1041-1045.

-

Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. (2024). Molecules, 29(9), 2073. [Link]

-

This compound. Global Substance Registration System (GSRS). [Link]

-

This compound. PubChem. [Link]

-

2-Cyano-N-(2,4-Dichloro-5-Methoxyphenyl)Acetamide. Pharmaffiliates. [Link]

- CN102952037A - A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide.

-

p-Anisidine, 2-nitro-. Organic Syntheses Procedure. [Link]

-

A novel green route for the synthesis of N-phenylacetamides, benzimidazoles and acridinediones using Candida parapsilosis ATCC 7330. The Royal Society of Chemistry. [Link]

-

Material Safety Data Sheet - N1-(4,5-dichloro-2-nitrophenyl)acetamide, 97%. Cole-Parmer. [Link]

-

2-Cyano-n-(2,4-dichloro-5-methoxyphenyl)acetamide (CAS No: 846023-24-3) API Intermediate Manufacturers. apicule. [Link]

-

2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide (CAS No.: 846023-24-3). Manus Aktteva Biopharma LLP. [Link]

-

Acetylation reaction of aniline to activation effect. [Link]

Sources

- 1. CN102952037A - A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide - Google Patents [patents.google.com]

- 2. 2-CYANO-N-(2,4-DICHLORO-5-METHOXYPHENYL) ACETAMIDE synthesis - chemicalbook [chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

A Guide to the Structural Elucidation of N-(2,4-Dichloro-5-methoxyphenyl)acetamide: An Integrated Spectroscopic Approach

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of pharmaceutical sciences and synthetic chemistry, the precise determination of a molecule's three-dimensional structure is paramount. The structural integrity of a compound dictates its physicochemical properties, biological activity, and potential therapeutic applications. This guide provides a comprehensive, in-depth walkthrough of the methodologies employed to elucidate the structure of a novel compound, using N-(2,4-dichloro-5-methoxyphenyl)acetamide as a case study. As a Senior Application Scientist, the following narrative is structured to not only present the analytical techniques but also to underscore the logical framework and scientific reasoning that underpins the process of structure elucidation. This guide will leverage a multi-technique spectroscopic approach, integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy, culminating in the gold-standard confirmation by X-ray crystallography.

The Subject: this compound

Our target molecule, this compound, is a substituted aromatic amide. Its structure is not immediately apparent from its name alone, necessitating a systematic analytical approach to confirm the connectivity of its constituent atoms. The molecular structure is presented below for reference throughout this guide.

Caption: Chemical structure of this compound.

I. Foundational Analysis: Molecular Formula and Degree of Unsaturation

The first step in any structure elucidation is to determine the molecular formula.[1] This is typically achieved through a combination of high-resolution mass spectrometry (HRMS) and elemental analysis. For this compound, the molecular formula is confirmed as C₉H₉Cl₂NO₂.[1]

From the molecular formula, we can calculate the degree of unsaturation (DoU), also known as the index of hydrogen deficiency. This value provides the sum of the number of rings and pi bonds within the molecule.

The formula for calculating the DoU is: DoU = C + 1 - (H/2) - (X/2) + (N/2)

Where:

-

C = number of carbon atoms

-

H = number of hydrogen atoms

-

X = number of halogen atoms

-

N = number of nitrogen atoms

For C₉H₉Cl₂NO₂: DoU = 9 + 1 - (9/2) - (2/2) + (1/2) = 10 - 4.5 - 1 + 0.5 = 5

A degree of unsaturation of 5 suggests the presence of a benzene ring (which accounts for 4 DoU - one ring and three double bonds) and one additional double bond, likely a carbonyl group, which is consistent with the "acetamide" part of the name.

II. Mass Spectrometry: The Molecular Weight and Fragmentation Puzzle

Mass spectrometry provides the molecular weight of the compound and valuable information about its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement of the parent ion, which allows for the determination of the molecular formula. For this compound, the expected exact mass of the molecular ion [M]⁺ is 233.0010 for the ³⁵Cl isotopes. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak, with M, M+2, and M+4 peaks in a ratio of approximately 9:6:1, which is a key signature for dichlorinated compounds.

Electron Ionization (EI-MS) and Fragmentation

In EI-MS, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment. The resulting fragmentation pattern is a fingerprint of the molecule's structure. For this compound, key fragmentations are predicted to be:

-

α-cleavage: Cleavage of the bond between the carbonyl carbon and the adjacent carbon of the acetyl group, or the bond between the carbonyl carbon and the nitrogen.

-

McLafferty Rearrangement: While less common for this specific structure, it's a potential fragmentation pathway for amides with longer alkyl chains.

-

Cleavage of the amide bond: This is a very common fragmentation pathway for amides, leading to the formation of an acylium ion and the corresponding aniline radical cation, or vice-versa.

| Predicted m/z | Proposed Fragment | Significance |

| 233/235/237 | [C₉H₉Cl₂NO₂]⁺ | Molecular ion peak cluster, confirming the molecular weight and presence of two chlorine atoms. |

| 191/193 | [C₇H₅Cl₂NO]⁺ | Loss of the acetyl group (CH₂=C=O, 42 Da). |

| 176/178 | [C₆H₃Cl₂O]⁺ | Cleavage of the amide bond with charge retention on the dichloromethoxyphenyl fragment. |

| 43 | [CH₃CO]⁺ | Acylium ion, characteristic of an acetyl group. |

Experimental Protocol: Acquiring a Mass Spectrum

-

Sample Preparation: Dissolve a small amount of the purified compound in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electron ionization (EI) source.

-

Data Acquisition:

-

Introduce the sample into the ion source via direct infusion or through a gas chromatograph (GC-MS).

-

Set the ionization energy to 70 eV.

-

Acquire data over a mass range of m/z 40-500.

-

Ensure the instrument is properly calibrated to obtain high mass accuracy.

-

-

Data Analysis:

-

Identify the molecular ion peak and its isotopic pattern.

-

Analyze the fragmentation pattern and propose structures for the major fragment ions.

-

Use the accurate mass measurements to confirm the elemental composition of the parent ion and key fragments.

-

III. Infrared (IR) Spectroscopy: Unveiling Functional Groups

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a unique spectral fingerprint.

For this compound, the key expected IR absorptions are:

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H (amide) | Stretching | 3300-3100 (broad) |

| C-H (aromatic) | Stretching | 3100-3000 |

| C-H (methyl) | Stretching | 2950-2850 |

| C=O (amide I) | Stretching | 1680-1630 |

| N-H (amide II) | Bending | 1570-1515 |

| C=C (aromatic) | Stretching | 1600-1450 |

| C-O (ether) | Stretching | 1250-1000 |

| C-Cl | Stretching | 800-600 |

The presence of a strong absorption band around 1660 cm⁻¹ would be a clear indication of the amide carbonyl group. A broad band in the region of 3300-3100 cm⁻¹ would confirm the presence of the N-H group.

Experimental Protocol: Acquiring an FTIR Spectrum

-

Sample Preparation:

-

Solid Sample (KBr Pellet): Mix a small amount of the finely ground sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Solid Sample (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the sample in the beam path.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

-

Compare the obtained spectrum with spectral databases for similar compounds.

-

IV. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule. It provides information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy

¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

Predicted ¹H NMR Spectrum of this compound (in CDCl₃):

-

~8.0-8.5 ppm (singlet, 1H): This downfield signal is characteristic of the amide N-H proton. Its chemical shift can be variable and it may appear as a broad singlet.

-

~7.4 ppm (singlet, 1H): This signal corresponds to the aromatic proton at C6, which is deshielded by the adjacent chlorine atom and the amide group.

-

~7.1 ppm (singlet, 1H): This signal corresponds to the aromatic proton at C3, which is deshielded by the two adjacent chlorine atoms.

-

~3.9 ppm (singlet, 3H): This signal is attributed to the methoxy (-OCH₃) group protons.

-

~2.2 ppm (singlet, 3H): This upfield singlet corresponds to the methyl protons of the acetamide group (-COCH₃).

The singlet nature of the aromatic protons is due to the lack of adjacent protons for spin-spin coupling.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information about the number of different types of carbon atoms and their chemical environment.

Predicted ¹³C NMR Spectrum of this compound (in CDCl₃):

-

~168 ppm: Carbonyl carbon of the acetamide group.

-

~150 ppm: Aromatic carbon attached to the methoxy group (C5).

-

~135 ppm: Aromatic carbon attached to the nitrogen (C1).

-

~128 ppm: Aromatic carbon at C3.

-

~125 ppm: Aromatic carbon attached to a chlorine atom (C4).

-

~120 ppm: Aromatic carbon attached to a chlorine atom (C2).

-

~115 ppm: Aromatic carbon at C6.

-

~56 ppm: Methoxy carbon (-OCH₃).

-

~25 ppm: Methyl carbon of the acetamide group (-COCH₃).

2D NMR Spectroscopy: Connecting the Pieces

2D NMR experiments such as COSY, HSQC, and HMBC are crucial for establishing the connectivity between atoms.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons). For this molecule, COSY would show no correlations between the aromatic protons as they are all singlets.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to. This would confirm the assignments of the protonated carbons in the ¹H and ¹³C spectra.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is a powerful tool for piecing together the molecular structure.

Key Predicted HMBC Correlations:

-

The N-H proton would show correlations to the carbonyl carbon and the aromatic carbons C1 and C6.

-

The methyl protons of the acetamide group would show a correlation to the carbonyl carbon.

-

The methoxy protons would show a correlation to the aromatic carbon C5.

-

The aromatic proton at C6 would show correlations to C1, C2, C4, and C5.

-

The aromatic proton at C3 would show correlations to C1, C2, C4, and C5.

Caption: Key predicted HMBC correlations for this compound.

Experimental Protocol: Acquiring NMR Spectra

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum.

-

Acquire a ¹³C{¹H} broadband decoupled NMR spectrum.

-

Acquire 2D spectra (COSY, HSQC, HMBC) using standard pulse programs.

-

-

Data Analysis:

-

Process the spectra (Fourier transform, phase correction, baseline correction).

-

Integrate the ¹H NMR signals to determine the relative number of protons.

-

Assign the signals in the ¹H and ¹³C spectra based on chemical shifts, multiplicities, and 2D correlations.

-

V. Data Integration and Structure Confirmation

The power of this multi-technique approach lies in the integration of all the data to build a self-validating structural hypothesis.

Caption: Workflow for the integrated spectroscopic structure elucidation.

The combined data from MS, IR, and NMR all point towards the same structure:

-

MS confirms the molecular formula and the presence of two chlorine atoms. The fragmentation pattern is consistent with an acetamide bonded to a dichloromethoxyphenyl group.

-

IR confirms the presence of the key functional groups: an amide (N-H and C=O), an aromatic ring, a methoxy group, and chloro-substituents.

-

NMR provides the detailed connectivity. The ¹H and ¹³C chemical shifts are consistent with the proposed substitution pattern on the aromatic ring. The 2D NMR data, particularly HMBC, would definitively link the acetamide group to the dichloromethoxyphenyl moiety at the correct position.

VI. The Gold Standard: Single-Crystal X-ray Crystallography

While the spectroscopic data provides a very strong case for the proposed structure, single-crystal X-ray crystallography provides the ultimate, unambiguous proof. This technique determines the precise three-dimensional arrangement of atoms in a crystal lattice.

Principle of X-ray Crystallography

When a beam of X-rays is passed through a single crystal of the compound, the X-rays are diffracted by the electrons of the atoms in the crystal. The resulting diffraction pattern is a unique function of the crystal's internal structure. By analyzing the positions and intensities of the diffracted X-ray beams, the electron density map of the molecule can be calculated, which in turn reveals the positions of all the atoms in the molecule.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow a single, high-quality crystal of the compound. This is often the most challenging step and can be achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.

-

Crystal Mounting: Mount a suitable crystal on a goniometer head.

-

Data Collection:

-

Place the crystal in a single-crystal X-ray diffractometer.

-

A beam of monochromatic X-rays is directed at the crystal.

-

The crystal is rotated, and the diffraction pattern is recorded at various orientations.

-

-

Structure Solution and Refinement:

-

The diffraction data is processed to determine the unit cell dimensions and space group.

-

The structure is "solved" using computational methods to obtain an initial model of the atomic positions.

-

The model is "refined" to improve the fit between the calculated and observed diffraction data, resulting in a highly accurate and precise molecular structure.

-

Conclusion

The elucidation of a chemical structure is a systematic process of hypothesis generation and validation. By integrating the complementary information provided by mass spectrometry, infrared spectroscopy, and a suite of NMR experiments, a confident structural assignment can be made. Each technique provides a unique piece of the puzzle, and their combined power allows for the unambiguous determination of the molecular architecture. For this compound, this integrated spectroscopic approach would provide a comprehensive and self-validating structural proof, with single-crystal X-ray crystallography serving as the ultimate confirmation. This rigorous approach is fundamental to ensuring the quality, safety, and efficacy of new chemical entities in the pharmaceutical and chemical industries.

References

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]

-

Clegg, W., Blake, A. J., Gould, R. O., & Main, P. (2001). Crystal Structure Analysis: Principles and Practice. Oxford University Press. [Link]

Sources

N-(2,4-Dichloro-5-methoxyphenyl)acetamide molecular weight

An In-depth Technical Guide to N-(2,4-Dichloro-5-methoxyphenyl)acetamide: Properties, Synthesis, and Analytical Considerations

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key chemical intermediate. Primarily recognized in the pharmaceutical industry as a process-related impurity in the synthesis of the tyrosine kinase inhibitor Bosutinib, this document serves as an essential resource for researchers, process chemists, and quality control analysts in drug development. We will explore its fundamental physicochemical properties, outline a robust and logical synthetic pathway, and discuss the analytical methodologies crucial for its characterization and control.

Core Physicochemical & Structural Properties

This compound is a substituted acetanilide. Its core identity is defined by a dichlorinated methoxy-substituted phenyl ring attached to an acetamide group. This structure imparts specific chemical characteristics that are critical for its synthesis, reactivity, and analytical detection. The authoritative data, primarily sourced from the PubChem database, provides the foundational parameters for this compound.[1]

Key identifiers and properties are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| Molecular Weight | 234.08 g/mol | [1] |

| Molecular Formula | C₉H₉Cl₂NO₂ | [1] |

| CAS Number | 65182-98-1 | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 2,4-Dichloro-5-methoxyacetanilide, Bosutinib Impurity 28 | [1] |

| Canonical SMILES | CC(=O)NC1=CC(=C(C=C1Cl)Cl)OC | [1] |

| InChI Key | CTRIHOCZGTYVOA-UHFFFAOYSA-N | [1] |

Strategic Synthesis: Acetylation of 2,4-Dichloro-5-methoxyaniline

While this compound is often a byproduct or intermediate, its direct synthesis is straightforward and relies on one of the most fundamental reactions in organic chemistry: N-acetylation. The most scientifically sound and efficient method for preparing this compound is the reaction of its parent aniline, 2,4-dichloro-5-methoxyaniline, with an acetylating agent.

Causality of Reagent Selection and Reaction Mechanism

The primary amine of 2,4-dichloro-5-methoxyaniline is a strong nucleophile due to the lone pair of electrons on the nitrogen atom. This allows it to readily attack an electrophilic acetyl source.

-

Acetylating Agent: Acetic anhydride is an ideal choice for this transformation. It is highly reactive, economical, and the resulting acetic acid byproduct is easily removed during workup. Alternatively, acetyl chloride could be used, which is even more reactive, but its use necessitates a non-nucleophilic base (like pyridine or triethylamine) to scavenge the HCl byproduct, which can otherwise form a non-reactive ammonium salt with the starting aniline.

-

Solvent: A polar aprotic solvent such as dichloromethane (DCM) or ethyl acetate is suitable as it can dissolve the starting materials without participating in the reaction.

-

Mechanism: The reaction proceeds via a nucleophilic acyl substitution. The nitrogen atom of the aniline attacks one of the carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate which then collapses, expelling acetate as a leaving group and yielding the protonated amide. A mild base (or another molecule of the starting aniline) then deprotonates the nitrogen to give the final, neutral this compound product.

Step-by-Step Synthesis Protocol

-

Dissolution: Dissolve 1.0 equivalent of 2,4-dichloro-5-methoxyaniline in a suitable volume of dichloromethane (DCM).

-

Reagent Addition: To the stirred solution, add 1.1 to 1.2 equivalents of acetic anhydride. The reaction is typically exothermic, so a controlled, dropwise addition is recommended, maintaining the temperature below 30°C.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting aniline is fully consumed (typically 1-3 hours).

-

Aqueous Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acetic acid byproduct) and then with brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield pure this compound.

Caption: Proposed workflow for the synthesis of this compound.

Context in Pharmaceutical Manufacturing: Bosutinib Impurity 28

The primary relevance of this compound in drug development is its role as a process-related impurity in the manufacture of Bosutinib.[1] Bosutinib is a potent Src/Abl tyrosine kinase inhibitor used to treat chronic myelogenous leukemia (CML).[2]

In many reported syntheses of Bosutinib, the core structure is assembled by coupling a quinoline derivative with 2,4-dichloro-5-methoxyaniline.[2][3] If the starting aniline is contaminated with its acetylated form (this compound), or if acetylation occurs as an unintended side reaction, the acetamide will present as an impurity in the final Active Pharmaceutical Ingredient (API). Regulatory bodies require stringent control of such impurities, making the detection and quantification of "Bosutinib Impurity 28" a critical aspect of quality control.

Caption: Role of the target compound as an impurity in the synthesis of Bosutinib.

Analytical Characterization Workflow

A self-validating analytical protocol is essential for ensuring the purity of any pharmaceutical intermediate or API. The characterization of this compound, especially when controlling it as an impurity, relies on a combination of chromatographic and spectroscopic techniques. The US FDA has reviewed and accepted HPLC-based methods for determining degradation products and process-related impurities in Bosutinib drug products, underscoring the central role of this technique.[4]

Core Analytical Techniques

-

High-Performance Liquid Chromatography (HPLC): This is the cornerstone for both quantification and purity assessment. A reversed-phase HPLC method, likely using a C18 column with a gradient elution of acetonitrile and water/buffer, would effectively separate the non-polar Bosutinib API from the slightly more polar acetamide impurity. A UV detector would provide sensitive detection.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For unambiguous identification and trace-level quantification, LC-MS/MS is the method of choice.[5] It provides molecular weight confirmation (m/z of 234.08) and structural fragmentation patterns that serve as a definitive fingerprint for the impurity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural elucidation of the pure compound. The spectra would confirm the presence of the acetyl methyl group, the methoxy group, and the specific substitution pattern on the aromatic ring.

-

Forced Degradation Studies: To understand the stability of the compound and to ensure the analytical method is "stability-indicating," forced degradation studies are performed. This involves subjecting the compound to stress conditions (acid, base, oxidation, heat, light) to identify potential degradation products and confirm they can be separated from the main compound.[6]

Caption: Conceptual workflow for the analytical characterization and control of the impurity.

Conclusion

This compound, with a definitive molecular weight of 234.08 g/mol , is a compound of significant interest within the pharmaceutical sciences, not as a therapeutic agent itself, but as a critical process-related impurity ("Bosutinib Impurity 28") in the synthesis of Bosutinib. Its synthesis is readily achievable through standard N-acetylation of 2,4-dichloro-5-methoxyaniline. For drug development professionals, the focus remains on robust analytical control. The implementation of validated, stability-indicating HPLC and LC-MS methods is paramount to ensure that this impurity is effectively monitored and controlled within regulatory limits, thereby guaranteeing the safety and purity of the final Bosutinib drug product.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 14593783, this compound. Available at: [Link]

-

Cai, W., et al. (2010). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules, 15(7), 4261-4266. Available at: [Link]

- Google Patents. (2015). WO2015198249A1 - Process for preparation of bosutinib.

-

Pharmaffiliates. (n.d.). Bosutinib-impurities. Available at: [Link]

-

Kumar, P., et al. (2017). New Route for the synthesis of Bosutinib. Der Pharma Chemica, 9(18), 79-84. Available at: [Link]

- Google Patents. (2013). CN103265482A - Preparation method of bosutinib.

-

U.S. Food and Drug Administration. (2012). Center for Drug Evaluation and Research - Application Number: 203341Orig1s000 - Chemistry Reviews. Available at: [Link]

-

SynThink. (n.d.). Bosutinib EP Impurities and Related Compounds. Available at: [Link]

- Google Patents. (2019). WO 2019/186429 A1 - A process for the preparation of bosutinib.

-

Veeprho. (n.d.). Bosutinib Impurities and Related Compound. Available at: [Link]

-

SynZeal. (n.d.). Bosutinib Impurity 15. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5328940, Bosutinib. Available at: [Link]

Sources

- 1. WO2015198249A1 - Process for preparation of bosutinib - Google Patents [patents.google.com]

- 2. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. veeprho.com [veeprho.com]

- 6. synthinkchemicals.com [synthinkchemicals.com]

An In-depth Technical Guide to the Solubility of N-(2,4-Dichloro-5-methoxyphenyl)acetamide

This guide provides a comprehensive technical overview of N-(2,4-Dichloro-5-methoxyphenyl)acetamide, with a primary focus on its solubility characteristics. Designed for researchers, scientists, and professionals in drug development, this document synthesizes known physicochemical properties with actionable protocols for determining solubility and ensuring analytical integrity.

Introduction: Understanding the Compound

This compound, with the CAS Number 65182-98-1, is a substituted acetamide derivative.[1][2] Its chemical structure, featuring a dichlorinated phenyl ring with a methoxy group, suggests its potential as an intermediate in organic synthesis, possibly in the development of pharmacologically active molecules. A notable analogue, 2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide, serves as an intermediate in the synthesis of the kinase inhibitor Bosutinib.[3] This relationship underscores the pharmaceutical relevance of this class of compounds.

A comprehensive understanding of the solubility of this compound is critical for its application in synthetic chemistry and potential formulation into drug products. Solubility influences reaction kinetics, purification strategies, and bioavailability. This guide addresses the current landscape of available data and provides a framework for generating new, reliable solubility profiles.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior and developing appropriate analytical methodologies.

| Property | Value | Source |

| CAS Number | 65182-98-1 | [1][2] |

| Molecular Formula | C₉H₉Cl₂NO₂ | [1][2] |

| Molecular Weight | 234.08 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 2,4-Dichloro-5-methoxyacetanilide, m-Acetanisidide, 4',6'-dichloro- | [1] |

| Predicted Melting Point | 154 °C | [4] |

| Calculated XLogP3 | 2.5 | [1] |

The calculated octanol-water partition coefficient (XLogP3) of 2.5 suggests that this compound is a moderately lipophilic compound, which would indicate a higher solubility in organic solvents compared to aqueous media.[1]

Aqueous and Solvent Solubility Profile

As of the latest literature review, specific experimental data on the solubility of this compound in various solvents at different temperatures is not extensively published. However, based on its chemical structure and the properties of similar molecules, a qualitative prediction can be made. The presence of two chlorine atoms and a phenyl ring contributes to its lipophilicity, while the acetamide and methoxy groups can participate in hydrogen bonding, potentially affording some solubility in polar organic solvents.

Given the lack of quantitative data, a systematic experimental approach is necessary to determine the solubility profile.

Experimental Protocol for Solubility Determination

The following protocol outlines a robust method for determining the equilibrium solubility of this compound in a range of pharmaceutically relevant solvents. This method is based on the shake-flask technique, a gold-standard for solubility measurement.

Objective: To determine the equilibrium solubility of this compound in various solvents at controlled temperatures.

Materials:

-

This compound (analytical standard)

-

Selected solvents (e.g., water, ethanol, methanol, isopropanol, acetone, acetonitrile, tetrahydrofuran, ethyl acetate, dimethyl sulfoxide) of appropriate purity

-

Thermostatically controlled shaker bath

-

Calibrated thermometer

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Vials with screw caps

-

Validated analytical method for quantification (e.g., HPLC-UV, as detailed in Section 4)

Procedure:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the sealed vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C and 37 °C to simulate ambient and physiological conditions). Agitate the samples for a predetermined time (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

-

Dilution: Accurately dilute the filtered solution with a suitable solvent (typically the mobile phase of the analytical method) to a concentration within the calibrated range of the quantification method.

-

Quantification: Analyze the diluted samples using a validated analytical method to determine the concentration of this compound.

-

Data Analysis: Calculate the solubility in units of mg/mL or mol/L. Repeat the experiment at different temperatures to assess the temperature dependence of solubility.

Self-Validation:

-

Ensure that the amount of solid added is sufficient to maintain saturation throughout the experiment.

-

Confirm that equilibrium has been reached by analyzing samples at different time points (e.g., 24, 48, and 72 hours) until the concentration remains constant.

-

Perform the experiment in triplicate to ensure reproducibility.

Diagram of the Solubility Determination Workflow:

Caption: Workflow for equilibrium solubility determination.

Analytical Method for Quantification: HPLC-UV

A robust and validated analytical method is paramount for accurate solubility determination. High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a suitable technique for the quantification of this compound due to its chromophoric nature.

Proposed HPLC-UV Method

The following method provides a starting point for the development and validation of a quantitative analysis of this compound.

| Parameter | Recommended Condition | Rationale |

| Column | C18 reversed-phase, 4.6 x 150 mm, 5 µm | Provides good retention and separation for moderately nonpolar compounds. |

| Mobile Phase | Acetonitrile and Water (with 0.1% Formic Acid) | A common mobile phase for reversed-phase chromatography, with formic acid to improve peak shape. |

| Gradient | To be optimized (e.g., start with 50:50 Acetonitrile:Water) | Gradient elution may be necessary to ensure separation from any impurities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |

| Detection Wavelength | To be determined by UV scan (e.g., 254 nm as a starting point) | The wavelength of maximum absorbance should be used for optimal sensitivity. |

| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |

Protocol for Method Validation

To ensure the reliability of the analytical data, the HPLC-UV method must be validated according to the International Council for Harmonisation (ICH) guidelines. The key validation parameters are outlined below.

1. Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

- Protocol: Inject blank solvent, a placebo (if applicable), and a solution of the analyte to demonstrate the absence of interfering peaks at the retention time of this compound.

2. Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

- Protocol: Prepare a series of at least five standard solutions of known concentrations. Plot the peak area response versus the concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

3. Accuracy: The closeness of the test results obtained by the method to the true value.

- Protocol: Perform recovery studies by spiking a known concentration of the analyte into a sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within an acceptable range (e.g., 98-102%).

4. Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

- Repeatability (Intra-day precision): Analyze a minimum of six replicate samples of the same concentration on the same day.

- Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or on a different instrument.

- Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2%.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

- Protocol: These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

6. Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

- Protocol: Introduce small variations in parameters such as mobile phase composition, pH, flow rate, and column temperature and observe the effect on the results.

Diagram of the Analytical Method Validation Process:

Caption: Key parameters for HPLC method validation.

Safety and Handling

Conclusion

This technical guide provides a comprehensive overview of the available information and a clear path forward for characterizing the solubility of this compound. While a lack of published experimental solubility data presents a challenge, the protocols detailed herein for solubility determination and analytical method validation offer a robust framework for researchers to generate the necessary data. Adherence to these systematic and self-validating procedures will ensure the generation of high-quality, reliable data, which is indispensable for the advancement of research and development involving this compound.

References

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

GSRS. (n.d.). This compound. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). This compound. Retrieved from [Link]

-

Watson International. (n.d.). This compound CAS 65182-98-1. Retrieved from [Link]

Sources

Spectroscopic Characterization of N-(2,4-Dichloro-5-methoxyphenyl)acetamide: A Technical Guide

This technical guide provides an in-depth analysis of the expected spectroscopic data for the compound N-(2,4-Dichloro-5-methoxyphenyl)acetamide. In the dynamic landscape of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) form the cornerstone of this characterization process.

While direct experimental spectra for this compound (CAS 66470-90-2) are not widely published, this guide leverages established spectroscopic principles and data from closely related analogs to present a robust, predictive analysis. This approach provides researchers with a reliable framework for the identification and verification of this compound. The molecular structure and key identifiers are provided in Table 1.

Molecular Structure and Properties

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. This compound is a substituted acetanilide featuring a dichlorinated methoxy-substituted phenyl ring. This substitution pattern is critical as it dictates the electronic environment of each atom and, consequently, its spectroscopic signature.

| Property | Value | Source |

| IUPAC Name | This compound | |

| CAS Number | 65182-98-1 | |

| Molecular Formula | C₉H₉Cl₂NO₂ | |

| Molecular Weight | 234.08 g/mol |

Table 1: Key Identifiers and Properties of this compound.

Figure 2: A generalized workflow for NMR-based structural elucidation.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The predicted vibrational frequencies for key functional groups are listed in Table 4.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3300 | N-H Stretch | Amide |

| ~3000-3100 | C-H Stretch | Aromatic |

| ~2850-2950 | C-H Stretch | Aliphatic (Methyl) |

| ~1670 | C=O Stretch (Amide I) | Amide |

| ~1550 | N-H Bend (Amide II) | Amide |

| ~1580, ~1480 | C=C Stretch | Aromatic Ring |

| ~1250 | C-O Stretch | Aryl Ether |

| ~1050 | C-O Stretch | Methoxy |

| ~800-900 | C-Cl Stretch | Aryl Halide |

Table 4: Predicted IR absorption bands for this compound.

Expert Insights: The strong absorption band around 1670 cm⁻¹ is highly characteristic of the amide carbonyl group. The presence of both N-H and aromatic C-H stretching vibrations further corroborates the overall structure. The exact positions of the C-Cl stretching bands can be complex and may overlap with other fingerprint region absorptions.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. A small amount of the solid is placed directly on the ATR crystal.

-

Data Acquisition:

-

Record a background spectrum of the empty ATR accessory.

-

Place the sample on the crystal and apply pressure to ensure good contact.

-

Record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands and correlate them with the expected functional groups.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Predicted Mass Spectrum

| m/z | Interpretation |

| 233/235/237 | [M]⁺, [M+2]⁺, [M+4]⁺ |

| 191/193/195 | [M - C₂H₂O]⁺ |

| 176/178/180 | [M - C₂H₅NO]⁺ |

| 43 | [CH₃CO]⁺ |

Table 5: Predicted key fragments in the electron ionization (EI) mass spectrum of this compound.

Expert Insights: The most crucial feature in the mass spectrum will be the isotopic cluster of the molecular ion. The presence of two chlorine atoms will result in a characteristic M, M+2, and M+4 pattern with relative intensities of approximately 9:6:1. The observation of the acetyl cation at m/z 43 is a strong indicator of the acetamide moiety.

Figure 3: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocol for MS Data Acquisition

-

Sample Introduction: For a pure, solid sample, direct insertion probe (DIP) with electron ionization (EI) is a suitable method.

-

Ionization: Use a standard electron energy of 70 eV.

-

Mass Analysis: Scan a mass range that encompasses the expected molecular weight (e.g., m/z 40-300).

-

Data Analysis:

-

Identify the molecular ion peak and its isotopic pattern.

-

Propose structures for the major fragment ions.

-

Compare the observed spectrum with the predicted fragmentation pattern.

-

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. The detailed analysis of expected NMR, IR, and MS data, grounded in fundamental principles and comparisons with analogous structures, offers a valuable resource for researchers. The provided experimental protocols outline a robust, self-validating approach to confirming the structure and purity of this compound, which is essential for its application in scientific research and drug development.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

An In-Depth Technical Guide to the Synthesis of N-(2,4-dichloro-5-methoxyphenyl)acetamide

This guide provides a comprehensive technical overview for the synthesis of N-(2,4-dichloro-5-methoxyphenyl)acetamide, a key intermediate in pharmaceutical research and development. The document is structured to provide not only a step-by-step protocol but also the underlying chemical principles, safety considerations, and analytical validation necessary for successful and reproducible synthesis.

Introduction

This compound is a substituted acetanilide derivative. Acetanilides, in general, are important structural motifs in medicinal chemistry. The parent compound, acetanilide, was one of the earliest synthetic analgesics, and its derivatives continue to be a source of new therapeutic agents. The specific substitution pattern of two chlorine atoms and a methoxy group on the phenyl ring of the target molecule makes it a valuable precursor for more complex molecular architectures, particularly in the development of kinase inhibitors and other targeted therapies.

This guide will detail the synthesis of this compound from its corresponding aniline precursor, 2,4-dichloro-5-methoxyaniline, through a classic N-acetylation reaction.

Reaction Principle and Mechanism

The core of this synthesis is the N-acetylation of a primary aromatic amine. This reaction falls under the category of nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the 2,4-dichloro-5-methoxyaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent, acetic anhydride.

The generally accepted mechanism proceeds as follows:

-

Nucleophilic Attack: The nitrogen atom of the aniline attacks one of the carbonyl carbons of acetic anhydride. This is the rate-determining step.

-

Tetrahedral Intermediate Formation: This attack leads to the formation of a tetrahedral intermediate with a positive charge on the nitrogen and a negative charge on the oxygen of the carbonyl group.

-

Proton Transfer: A proton is transferred from the nitrogen atom to a base in the reaction mixture. In many procedures, a weak base like sodium acetate is added to facilitate this step and neutralize the acetic acid byproduct.

-

Leaving Group Departure: The acetate ion is expelled as a leaving group, and the carbonyl double bond is reformed, yielding the final this compound product.

The use of a weak base is crucial. A strong base could potentially hydrolyze the acetic anhydride or the product amide. Sodium acetate is a suitable choice as it is the salt of the leaving group (acetate), which helps to drive the reaction forward.

Caption: Generalized workflow of the N-acetylation reaction.

Experimental Protocol

This protocol is adapted from established procedures for the acetylation of anilines.[1][2] Researchers should optimize the conditions based on their specific laboratory setup and reagent purity.

Materials and Reagents

| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 2,4-dichloro-5-methoxyaniline | C₇H₇Cl₂NO | 192.04 | 98446-49-2 |

| Acetic Anhydride | C₄H₆O₃ | 102.09 | 108-24-7 |

| Sodium Acetate | C₂H₃NaO₂ | 82.03 | 127-09-3 |

| Hydrochloric Acid (conc.) | HCl | 36.46 | 7647-01-0 |

| Ethanol (95%) | C₂H₅OH | 46.07 | 64-17-5 |

| Water (deionized) | H₂O | 18.02 | 7732-18-5 |

Equipment

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Ice bath

-

Büchner funnel and filter flask

-

Filter paper

-

Beakers

-

Graduated cylinders

-

Analytical balance

Step-by-Step Procedure

-

Dissolution of the Aniline: In a round-bottom flask, dissolve a specific molar quantity of 2,4-dichloro-5-methoxyaniline in a suitable solvent. A common procedure for anilines involves dissolving them in dilute hydrochloric acid to form the more soluble hydrochloride salt.[2]

-

Addition of Acetic Anhydride: To the stirred aniline solution, add a slight molar excess (e.g., 1.1 equivalents) of acetic anhydride. The reaction is often exothermic, so the addition should be done cautiously, potentially in an ice bath to control the temperature.

-

Buffering the Reaction: Immediately following the addition of acetic anhydride, add a solution of sodium acetate in water (approximately 1.2 equivalents). This will neutralize the hydrochloric acid and the acetic acid formed during the reaction, promoting the formation of the acetamide.

-

Reaction and Precipitation: Stir the reaction mixture vigorously. The product, this compound, is expected to be a solid and should precipitate out of the aqueous solution. The reaction time can vary, but it is often complete within 30 minutes to an hour at room temperature.

-

Isolation of the Crude Product: Cool the reaction mixture in an ice bath to ensure complete precipitation of the product. Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any remaining salts and impurities.

-

Purification by Recrystallization: The crude product can be purified by recrystallization. Ethanol or an ethanol-water mixture is often a suitable solvent for acetanilides. Dissolve the crude solid in a minimum amount of hot solvent, and then allow it to cool slowly to form crystals.

-

Drying and Characterization: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry them thoroughly. Determine the yield and characterize the product by melting point, and spectroscopic methods (¹H NMR, IR, and Mass Spectrometry).

Caption: A flowchart of the experimental workflow for the synthesis.

Safety and Handling

-

2,4-dichloro-5-methoxyaniline: This compound is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation, as well as respiratory irritation. Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.

-

Acetic Anhydride: Acetic anhydride is corrosive and a lachrymator. It reacts with water, so it should be handled in a dry environment. All handling should be done in a fume hood with appropriate PPE.

-

Hydrochloric Acid: Concentrated hydrochloric acid is highly corrosive and can cause severe burns. Handle with extreme care in a fume hood, wearing acid-resistant gloves and other appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.

Characterization of this compound

Due to the lack of specific, publicly available experimental spectral data for this compound, the following characterization information is based on the known properties of the starting material and general knowledge of acetanilide derivatives. It is crucial for researchers to obtain and interpret their own analytical data for this compound.

Physical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₉Cl₂NO₂ | [3][4] |

| Molecular Weight | 234.08 g/mol | [3] |

| Appearance | Expected to be a solid at room temperature. | General knowledge of acetanilides. |

Spectroscopic Data (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy group, the acetyl methyl group, and the amide N-H proton. The aromatic protons will likely appear as singlets or doublets in the aromatic region (δ 6.5-8.0 ppm). The methoxy protons should appear as a singlet around δ 3.8-4.0 ppm. The acetyl methyl protons will be a singlet around δ 2.0-2.2 ppm. The amide proton will be a broad singlet at a higher chemical shift (δ 8.0-10.0 ppm), and its position may be concentration-dependent.

-

IR Spectroscopy: The infrared spectrum should exhibit a strong absorption band for the amide carbonyl (C=O) stretch, typically in the range of 1660-1690 cm⁻¹. An N-H stretching vibration should be visible around 3250-3350 cm⁻¹. C-H stretching vibrations for the aromatic and methyl groups will be present, as well as C-O and C-Cl stretching bands.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (234.08 g/mol ). Due to the presence of two chlorine atoms, a characteristic isotopic pattern for M, M+2, and M+4 will be observed.

Conclusion

The synthesis of this compound from 2,4-dichloro-5-methoxyaniline is a straightforward and well-established N-acetylation reaction. By following the general protocol outlined in this guide and adhering to proper safety precautions, researchers can reliably produce this valuable intermediate. It is imperative that the final product is thoroughly purified and characterized to ensure its suitability for subsequent use in drug discovery and development workflows.

References

-

Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]

-

Manus Aktteva Biopharma LLP. (n.d.). 2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide (CAS No.: 846023-24-3). Retrieved from [Link]

- Google Patents. (n.d.). CN102952037A - A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Arora, K. K. (2022). A Convenient Laboratory Preparation of Acetanilide. Resonance, 27(3), 453-457.

- Google Patents. (n.d.). CN107652198B - Process for preparing acetanilide.

-

Pharmaffiliates. (n.d.). 2-Cyano-N-(2,4-Dichloro-5-Methoxyphenyl)Acetamide. Retrieved from [Link]

- MDPI. (2022). rel-2-[4-Chloro-2-[(5R,6R,7S)-6-[5-(4-methoxyphenyl)-3-(2-naphthyl)-3,4-dihydropyrazole-2-carbonyl]-5-methyl-2-oxo-3,5,6,7-tetrahydrothiopyrano[2,3-d...]. Molbank, 2022(2), M1328.

-

Chemistry LibreTexts. (2021, August 16). 1: Acetylation of Aniline (Experiment). Retrieved from [Link]

-

ResearchGate. (n.d.). (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B).... Retrieved from [Link]

-

Syntheses of Medicinal Compounds. (2017, September 27). Retrieved from [Link]

- Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667.

- Darsi, S. S. P. K., & et al. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica, 3(5), 35-38.

-

Royal Society of Chemistry. (n.d.). Highly efficient synthesis of amides from ketoximes using trifluoromethanesulfonic anhydride. Retrieved from [Link]

- National Center for Biotechnology Information. (n.d.). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

-

Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

-

University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). Acetamide, 2-phenoxy-N-(5-chloro-2-methoxyphenyl)-. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Starting Materials for N-(2,4-Dichloro-5-methoxyphenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the synthetic pathways and critical starting materials for the production of N-(2,4-dichloro-5-methoxyphenyl)acetamide, a key intermediate in pharmaceutical manufacturing. The following sections detail the chemical logic, experimental protocols, and critical parameters for a robust and reproducible synthesis.

Introduction

This compound, with the chemical formula C9H9Cl2NO2, is a significant chemical intermediate.[1][2] Its molecular structure, characterized by a dichlorinated and methoxylated phenyl ring attached to an acetamide group, makes it a valuable precursor in the synthesis of more complex molecules, notably in the pharmaceutical industry. A thorough understanding of its synthesis, beginning with the selection and preparation of its core starting materials, is paramount for ensuring the efficiency, purity, and scalability of the overall manufacturing process.

Core Synthetic Strategy: A Retrosynthetic Analysis

The most direct and widely employed synthetic route to this compound is through the acetylation of 2,4-dichloro-5-methoxyaniline . This core transformation involves the formation of an amide bond between the amine group of the aniline derivative and an acetylating agent.

The primary starting material for this synthesis is, therefore, 2,4-dichloro-5-methoxyaniline . The journey to our target molecule begins with the synthesis of this crucial precursor.

Synthesis of the Key Intermediate: 2,4-Dichloro-5-methoxyaniline

The synthesis of 2,4-dichloro-5-methoxyaniline can be approached from several precursors, with the most common being the chlorination of m-anisidine.

Diagram: Synthetic Pathway to 2,4-Dichloro-5-methoxyaniline

Caption: Synthetic workflow for 2,4-dichloro-5-methoxyaniline.

Step 1: Acetylation of m-Anisidine

The initial step involves the protection of the highly activating amino group of m-anisidine through acetylation. This is a critical maneuver to control the subsequent chlorination step, preventing over-chlorination and directing the chlorine atoms to the desired positions. The reaction of anilines with acetic anhydride is a standard and efficient method for forming acetanilides.[3]

Experimental Protocol: Acetylation of m-Anisidine

-

To a reaction vessel equipped with a stirrer and a thermometer, add m-anisidine and a suitable solvent such as glacial acetic acid.

-

Cool the mixture in an ice bath to 0-5 °C.

-

Slowly add acetic anhydride dropwise to the cooled solution while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

-

Pour the reaction mixture into ice-cold water to precipitate the m-acetanisidide product.

-

Filter the precipitate, wash with cold water until the filtrate is neutral, and dry the product.

Step 2: Chlorination of m-Acetanisidide

The subsequent chlorination of m-acetanisidide introduces two chlorine atoms onto the aromatic ring. The acetyl group directs the electrophilic substitution to the ortho and para positions relative to the amino group.

Experimental Protocol: Chlorination of m-Acetanisidide

-

Dissolve the dried m-acetanisidide in a suitable solvent, such as chloroform.[4]

-

Cool the solution to -5 °C.[4]

-

Introduce a chlorinating agent, such as chlorine gas, into the reaction mixture over a period of about 4 hours while maintaining the low temperature.[4]

-

After the reaction is complete, purge the system with nitrogen gas.[4]

-

Filter the reaction mixture and wash the filter cake with water to obtain the crude 2,4-dichloro-5-methoxyacetanilide.[4]

-

The crude product can be recrystallized from a suitable solvent to improve purity.[4]

Step 3: Hydrolysis of 2,4-Dichloro-5-methoxyacetanilide

The final step in the synthesis of the key intermediate is the deprotection of the amino group through the hydrolysis of the acetamide. This is typically achieved under acidic or basic conditions.

Experimental Protocol: Hydrolysis of 2,4-Dichloro-5-methoxyacetanilide [5]

-

Suspend 2,4-dichloro-5-methoxyacetanilide in a mixture of ethanol and water.[5]

-

Add a sufficient amount of a strong base, such as sodium hydroxide.[5]

-

Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature.

-

The 2,4-dichloro-5-methoxyaniline product can be isolated by filtration.[5]

Final Synthesis: this compound

With the key intermediate, 2,4-dichloro-5-methoxyaniline, in hand, the final step is a straightforward acetylation reaction.

Diagram: Acetylation of 2,4-Dichloro-5-methoxyaniline

Caption: Final acetylation step to the target molecule.

Acetylation with Acetic Anhydride

Acetic anhydride is a common and effective acetylating agent for anilines. The reaction is typically carried out in the presence of a base to neutralize the acetic acid byproduct.

Experimental Protocol: Acetylation with Acetic Anhydride

-

Dissolve 2,4-dichloro-5-methoxyaniline in a suitable solvent, such as ethyl acetate.

-

Add a stoichiometric amount of acetic anhydride.

-

The reaction can be catalyzed by the addition of a small amount of a strong acid, such as sulfuric acid, or a base like pyridine.

-

Stir the reaction mixture at room temperature for several hours.

-

Upon completion, the reaction mixture is typically washed with water and a mild base (e.g., sodium bicarbonate solution) to remove unreacted acetic anhydride and acetic acid.

-

The organic layer is then dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by recrystallization.

Alternative Acetylating Agents

While acetic anhydride is common, other acetylating agents can also be employed. For instance, acetyl chloride is more reactive but requires careful handling due to its sensitivity to moisture and the generation of corrosive HCl gas.

Summary of Starting Materials and Reagents

| Stage | Starting Material | Key Reagents | Product |

| Intermediate Synthesis | m-Anisidine | Acetic anhydride, Chlorine, Sodium hydroxide, Ethanol, Water | 2,4-Dichloro-5-methoxyaniline |

| Final Product Synthesis | 2,4-Dichloro-5-methoxyaniline | Acetic anhydride or Acetyl chloride, Ethyl acetate | This compound |

Conclusion

The synthesis of this compound is a well-established process that hinges on the successful preparation of its primary starting material, 2,4-dichloro-5-methoxyaniline. By carefully controlling the reaction conditions, particularly during the chlorination step, and ensuring the purity of the intermediates, a high yield of the final product can be achieved. This guide provides the fundamental knowledge and practical protocols for researchers and drug development professionals to confidently approach the synthesis of this important chemical intermediate.

References

- CN102952037A - A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide - Google Patents.

- CN110590564A - Method for synthesizing 2,4-dichloroaniline by continuous chlorination - Google Patents.

-

Synthesis method of 2-cyano-N-(2, 4-dichloro-5-methoxyphenyl) acetamide - Eureka. Available at: [Link]

-

Acetylation of 2-Methoxynaphtalene with Acetic anhidryde over Zr4+-Zeolite beta. Available at: [Link]

-

This compound - gsrs. Available at: [Link]

- WO 2019/186429 A1 - Googleapis.com.

-

2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide - PubChem - NIH. Available at: [Link]

-

Synthesis of 2,4-dichloro-5-methoxyaniline - PrepChem.com. Available at: [Link]

-

This compound | C9H9Cl2NO2 | CID 14593783 - PubChem. Available at: [Link]

-